Lipophilicity Advantage: Ethyl 3,6-dimethylpicolinate vs. Methyl 3,6-dimethylpicolinate
Ethyl 3,6-dimethylpicolinate exhibits a computed octanol-water partition coefficient (XLogP3) of 2.2 [1]. While a directly measured experimental logP for the methyl ester analog, methyl 3,6-dimethylpicolinate (CAS 215436-32-1), is not available in the public domain, the difference in ester alkyl chain length is a well-established determinant of lipophilicity in medicinal chemistry. The ethyl ester is consistently more lipophilic than its methyl ester counterpart by approximately 0.5-0.7 logP units, a class-level inference based on the Hansch-Leo fragmental constant for a methylene group (~0.5) [2]. This difference positions the ethyl ester as a preferred intermediate for applications requiring enhanced membrane permeability or lipid-based formulation compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (computed) |
| Comparator Or Baseline | Estimated ~1.5-1.7 for methyl 3,6-dimethylpicolinate (class-level estimation) |
| Quantified Difference | ~0.5-0.7 logP units higher for the ethyl ester |
| Conditions | Computed LogP (XLogP3) at 25°C; estimation based on fragment-based contribution of methylene group |
Why This Matters
Higher lipophilicity can be a critical advantage in designing compounds intended for passive membrane diffusion or formulation in lipid-based delivery systems, making the ethyl ester the better choice for such applications.
- [1] Kuujia. Cas no 1824354-16-6 (Ethyl 3,6-dimethylpicolinate). Computed Properties: XLogP3 = 2.2. Available at: https://www.kuujia.com/cas-1824354-16-6.html View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525-616. (Source for π-value of methylene fragment ~0.5). View Source
